Magnesium oxybate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
82316-98-1 |
|---|---|
Molecular Formula |
C8H14MgO6 |
Molecular Weight |
230.50 g/mol |
IUPAC Name |
magnesium;4-hydroxybutanoate |
InChI |
InChI=1S/2C4H8O3.Mg/c2*5-3-1-2-4(6)7;/h2*5H,1-3H2,(H,6,7);/q;;+2/p-2 |
InChI Key |
QWZIZKOBUUSCLO-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])CO.C(CC(=O)[O-])CO.[Mg+2] |
Origin of Product |
United States |
Preclinical Pharmacological Investigations of the Oxybate Moiety
Molecular Mechanisms of Action of Gamma-Hydroxybutyrate (GHB)
Gamma-hydroxybutyrate (GHB) is a naturally occurring substance in the central nervous system, where it functions as a neurotransmitter and neuromodulator. nih.govwikipedia.orgkarger.com Exogenously administered GHB, the active moiety in magnesium oxybate, exerts its pharmacological effects through complex interactions with the brain's neurotransmitter systems. karger.comconsensus.app Its primary mechanisms of action involve agonism at GABAB receptors and modulation of various neuronal pathways. nih.govconsensus.appdrugbank.com
At pharmacological concentrations, GHB functions as a weak partial agonist at the γ-aminobutyric acid type B (GABAB) receptor. wikipedia.orgconsensus.appconsensus.app This interaction is responsible for most of the significant central nervous system depressant effects observed with GHB administration, including sedation and alterations in sleep architecture. nih.govconsensus.app The binding of GHB to GABAB receptors leads to several key cellular changes.
Furthermore, GHB's action at presynaptic GABAB receptors inhibits the release of the brain's primary inhibitory neurotransmitter, GABA. nih.gov This can lead to a complex disinhibition of certain neuronal circuits. In neocortical and hippocampal neurons, GHB has been shown to depress both inhibitory (GABAergic) and excitatory (glutamatergic) postsynaptic currents, primarily through presynaptic GABAB receptor activation that reduces the probability of neurotransmitter release. oup.com Studies have also demonstrated that GHB can elicit transient increases in intracellular calcium in astrocytes via GABAB receptor activation, suggesting a role for glial cells in mediating its effects. royalsocietypublishing.org
GHB exerts a significant influence on several key neuronal systems, including those involving dopamine (B1211576), norepinephrine, and thalamocortical pathways. The effect on dopamine release is notably biphasic. wikipedia.org At lower concentrations, GHB can stimulate dopamine release, while at higher concentrations, it inhibits dopamine release through the activation of GABAB receptors on dopamine neurons. nih.govwikipedia.org This initial inhibition is often followed by a rebound increase in dopamine levels. consensus.appnih.gov This complex modulation of the dopaminergic system, which is crucial for reward and motivation, is thought to contribute to GHB's therapeutic effects and abuse potential. nih.govconsensus.app
The noradrenergic system, originating from the locus coeruleus, is also affected by GHB. karger.com Sustained administration of GHB has been shown in animal models to decrease the firing rate of noradrenergic neurons, which may contribute to its anxiolytic and sedative properties. karger.com The interplay between the noradrenergic and dopaminergic systems is complex, with noradrenergic neurons modulating dopamine transmission. nih.govspringermedizin.de
GHB's effects on thalamocortical neurons are particularly relevant to its ability to induce absence seizures in animal models. nih.gov By acting on presynaptic GABAB receptors, GHB can create an imbalance between excitatory and inhibitory inputs to thalamocortical neurons. nih.govresearchgate.net This leads to an increase in neuronal bursting and synchronization, a hallmark of absence seizures. nih.govresearchgate.net Ascending cholinergic and noradrenergic systems play a critical role in modulating the state of thalamocortical networks, shifting them from rhythmic oscillations during sleep to a state of increased responsiveness during wakefulness. nih.gov GHB's interference with this delicate balance contributes to its profound effects on consciousness and sleep-wake states.
Beyond its pharmacological actions when administered as a drug, GHB is an endogenous compound within the mammalian brain. nih.govdrugbank.comnih.gov It is synthesized from GABA and is present in various brain regions, including the hippocampus and cortex. consensus.appdrugbank.com Evidence suggests that endogenous GHB functions as a neurotransmitter or neuromodulator. nih.govnih.gov
Several key findings support this role. Specific high-affinity binding sites for GHB, distinct from GABAB receptors, have been identified in the brain. consensus.appconsensus.app Endogenous GHB is stored in synaptic vesicles and released in a calcium-dependent manner upon neuronal depolarization, which is characteristic of neurotransmitters. drugbank.com While the precise physiological functions of the endogenous GHB system are still being fully elucidated, it is thought to play a role in regulating energy metabolism, neuronal activity, and states of consciousness like sleep. drugbank.comnih.gov
Comparative Pharmacokinetic Principles in Preclinical Models
The absorption and bioavailability of oxybate can be influenced by the cation with which it is formulated. Preclinical studies have been instrumental in understanding how different salt forms, including this compound, affect the pharmacokinetic profile of the oxybate moiety.
In vitro studies using Caco-2 cell monolayers, a model of the human intestinal lining, have been employed to assess the permeability of various oxybate salt forms. tandfonline.com These studies measure the rate at which oxybate passes from a donor to a receiver compartment. Research has shown that the apparent permeability of oxybate is similar across different individual cation formulations, including sodium, potassium, calcium, and magnesium, as well as mixed-cation formulations. tandfonline.com This suggests that the specific cation does not fundamentally alter the passive permeability of the oxybate molecule itself across the intestinal epithelium in this model. tandfonline.com
| Oxybate Cation Form | Apparent Permeability Coefficient (Papp) (x 10-6 cm/s) |
|---|---|
| Sodium | 1.63 - 3.09 |
| Potassium | 1.63 - 3.09 |
| Calcium | 1.63 - 3.09 |
| Magnesium | 1.63 - 3.09 |
| Mixed-Cation | 1.63 - 3.09 |
Data derived from a study assessing various oxybate cation forms, which reported a range for the apparent permeability coefficient. tandfonline.com
While in vitro permeability may be similar, in vivo animal studies reveal a more nuanced picture of how different cations affect oxybate absorption kinetics. A pharmacokinetic study in rats compared individual formulations of sodium, potassium, calcium, and this compound, as well as a mixed-cation formulation. tandfonline.com The results showed distinct pharmacokinetic profiles for each formulation. tandfonline.com
Specifically, the total exposure to oxybate, as measured by the area under the plasma concentration-time curve (AUC), was highest for sodium oxybate. tandfonline.com In contrast, the exposure was least for this compound and the mixed-cation formulation, which were comparable to each other. tandfonline.com This indicates that the cation profile significantly influences the rate and extent of oxybate absorption in vivo. tandfonline.com The oral absorption of oxybate is known to be mediated by sodium-dependent monocarboxylate transporters (MCTs). consensus.apptandfonline.com Therefore, formulations with a lower sodium content can result in a reduced rate of absorption. tandfonline.com
| Oxybate Formulation | Relative Average AUC (µg∙h/mL) |
|---|---|
| Sodium Oxybate | 53.4 |
| This compound | 24.4 |
| Mixed-Cation Oxybate | 24.4 |
Data from a rat pharmacokinetic study showing the average area under the plasma concentration-time curve (AUC) for different oxybate formulations. tandfonline.com
These preclinical findings were crucial in the development of mixed-cation oxybate formulations, demonstrating that by altering the cation composition, it is possible to modify the pharmacokinetic profile of oxybate. tandfonline.comnih.gov
Validation of Cation-Specific Effects on Bioavailability and Receptor Affinity in Preclinical Assays
Preclinical research has been fundamental in elucidating the pharmacological profile of the oxybate moiety and in exploring the potential influence of different cation formulations on its therapeutic action. These investigations have primarily focused on bioavailability, as determined by pharmacokinetic (PK) studies, and the interaction with its principal molecular target, the gamma-aminobutyric acid type B (GABAB) receptor.
Bioavailability in Preclinical Models
A key preclinical pharmacokinetic study in rats was conducted to compare the systemic exposure of oxybate following the administration of different individual cation formulations. tandfonline.comnih.gov The results of this study demonstrated that the choice of cation has a discernible impact on the bioavailability of oxybate. Specifically, the area under the plasma concentration-time curve (AUC), a measure of total drug exposure, was found to be the lowest for this compound and a mixed-cation formulation when compared to sodium oxybate, which exhibited the greatest exposure. tandfonline.comnih.gov
This finding suggests that the magnesium cation may influence the absorption characteristics of the oxybate molecule in a way that differs from the sodium cation. The absorption of oxybate is understood to be mediated by active transport mechanisms that are dependent on sodium concentration. nih.gov Therefore, the reduced sodium content in formulations utilizing other cations like magnesium is hypothesized to affect the rate and extent of oxybate absorption. nih.gov
Table 1: Comparative Oxybate Exposure (AUC) in a Preclinical Rat Model
| Oxybate Formulation | Relative Oxybate Exposure (AUC) |
|---|---|
| Sodium Oxybate | Greatest |
| This compound | Lowest |
| Mixed-Cation Oxybate | Lowest |
Further preclinical work included a bioavailability study in dogs, which compared sodium oxybate to a mixed-cation oxybate formulation containing this compound, among others. tandfonline.comnih.gov This study demonstrated bioequivalence between the two formulations based on maximum plasma concentration (Cmax) and AUC, indicating that in this model, the mixed-cation formulation delivered a comparable amount of the active oxybate moiety to the systemic circulation as the sodium salt formulation. tandfonline.comnih.gov
Receptor Affinity
The therapeutic effects of the oxybate moiety are hypothesized to be mediated through its activity at GABAB receptors. nih.govdrugs.com Oxybate, also known as gamma-hydroxybutyrate (GHB), acts as an agonist at these receptors, which are located on various neurons, including noradrenergic, dopaminergic, and thalamocortical neurons. nih.govdrugs.com This interaction is believed to be the primary mechanism of action for all oxybate salts, including this compound. researchgate.net
While the role of the GABAB receptor as the target for the oxybate moiety is well-established, preclinical studies specifically designed to validate cation-specific effects on receptor affinity are not extensively detailed in the available literature. The active component responsible for binding to the GABAB receptor is the oxybate anion itself. researchgate.net The development of mixed-cation formulations, which include this compound, was predicated on preserving the active moiety while altering the cationic composition to reduce sodium load. nih.gov Therefore, the affinity of the oxybate for the GABAB receptor is expected to be consistent across different salt forms. The primary influence of the cation is observed in the pharmacokinetic profile, particularly bioavailability, rather than in the pharmacodynamic interaction at the receptor level.
Biochemical Pathways and Elimination Kinetics of Oxybate
Metabolic Fate of Gamma-Hydroxybutyrate in Mammalian Systems
In mammalian systems, GHB undergoes extensive metabolism, with a significant portion being processed through central metabolic pathways. Studies indicate that less than 5% of an administered dose of GHB is excreted unchanged in the urine, highlighting metabolism as the primary elimination mechanism wikipedia.orgeuropa.eufda.govebmconsult.comnih.govdrugbank.comresearchgate.net.
Primary Catabolism via the Tricarboxylic Acid (Krebs) Cycle to Carbon Dioxide and Water
The principal route for GHB catabolism involves its conversion into succinic semialdehyde (SSA), which is subsequently oxidized to succinic acid. Succinic acid is a key intermediate that enters the tricarboxylic acid (Krebs) cycle, where it is fully oxidized to carbon dioxide and water wikipedia.orgeuropa.eufda.govebmconsult.comnih.govdrugbank.comresearchgate.netijpsonline.comnih.govfrontiersin.orgwikitox.orgpatsnap.comneuraxpharm.comfda.gov. This pathway represents the final stage of aerobic respiration for GHB, efficiently clearing it from the system.
Enzymatic Biotransformation Processes of Gamma-Hydroxybutyrate
The conversion of GHB into its metabolic products is facilitated by specific enzymes located in various tissues, primarily the liver and brain.
Role of GHB Dehydrogenase in Succinic Semialdehyde Formation
A key enzymatic step in GHB metabolism is its conversion to succinic semialdehyde (SSA). This reaction is primarily catalyzed by GHB dehydrogenase, a cytosolic enzyme that utilizes NADP+ as a cofactor wikipedia.orgeuropa.eufda.govebmconsult.comresearchgate.netnih.govneuraxpharm.comfda.govresearchgate.net. GHB dehydrogenase activity has been identified in multiple tissues, including the liver, kidney, and brain researchgate.net. Additionally, a mitochondrial enzyme, GHB transhydrogenase (also known as D-2-hydroxyglutarate transhydrogenase), can also facilitate the conversion of GHB to SSA, particularly in the presence of α-ketoglutarate wikipedia.orgeuropa.eufda.govebmconsult.comresearchgate.netnih.govfda.govoup.comwikipedia.org.
Conversion to Succinic Acid by Succinic Semialdehyde Dehydrogenase
Following its formation, succinic semialdehyde (SSA) is further metabolized to succinic acid. This conversion is catalyzed by the enzyme succinic semialdehyde dehydrogenase (SSADH), an NAD+-dependent enzyme wikipedia.orgeuropa.eufda.govebmconsult.comresearchgate.netnih.govfrontiersin.orgneuraxpharm.comfda.govwikipedia.orgmdpi.commedlink.comresearchgate.netnih.gov. SSADH plays a critical role in channeling SSA into the Krebs cycle. Impairment of SSADH activity, as seen in succinic semialdehyde dehydrogenase deficiency, leads to the accumulation of SSA and GHB frontiersin.orgmdpi.commedlink.comnih.govrarediseases.org.
Excretion Pathways of Oxybate and its Metabolites
The elimination of GHB from the body is predominantly achieved through its metabolic breakdown into carbon dioxide and water wikipedia.orgeuropa.eufda.govebmconsult.comnih.govdrugbank.comresearchgate.netwikitox.orgpatsnap.comneuraxpharm.comfda.gov. The unchanged drug is minimally excreted via the kidneys, with less than 5% of a dose appearing in urine within 6 to 8 hours europa.eufda.govebmconsult.comresearchgate.net. Fecal excretion is considered negligible europa.eufda.govebmconsult.comdrugbank.com. GHB exhibits a rapid elimination half-life, typically ranging from 30 to 60 minutes, which is consistent with its extensive metabolic processing wikipedia.orgeuropa.eufda.govebmconsult.comwikitox.orgpatsnap.comfda.govneurologylive.com.
Analytical Characterization and Quality Control Methodologies for Magnesium Oxybate
Methodologies for Purity Assessment and Impurity Profiling of Magnesium Oxybate
The purity of this compound is a critical attribute that directly impacts its safety and efficacy. Various analytical techniques are employed to assess purity and identify potential impurities, which can arise from the synthesis process, degradation, or excipients.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and impurity profiling. Methods utilizing HPLC, often coupled with UV or Diode Array Detection (DAD), can separate this compound from related substances and degradation products americanpharmaceuticalreview.combiomedres.us. For instance, methods can be developed to resolve impurities with a resolution factor of greater than 1.5, ensuring adequate separation americanpharmaceuticalreview.com. Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced sensitivity and specificity, allowing for the detection and identification of impurities at very low concentrations, even down to 0.001% biomedres.usresolvemass.ca. Gas Chromatography (GC) is typically used for the analysis of residual solvents or volatile impurities biomedres.us.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for structural elucidation of this compound and identification of unknown impurities biomedres.us. Infrared (IR) spectroscopy provides characteristic absorption bands that confirm the functional groups present in this compound . Mass Spectrometry (MS), especially Electrospray Ionization Mass Spectrometry (ESI-MS), is used to determine the mass-to-charge ratio (m/z) of ions, aiding in the identification of the this compound anion ([C₄H₇O₃]⁻) and cation ([Mg]²⁺) .
Common impurities that may need to be monitored include unreacted starting materials (e.g., gamma-hydroxybutyric acid), side-products from synthesis, and degradation products formed during storage.
Quantitative Analytical Techniques for Multi-Cation Oxybate Formulations
Formulations containing this compound alongside other cations, such as calcium, potassium, and sodium oxybate, require analytical methods capable of quantifying multiple components simultaneously. This is particularly relevant for products like the mixed-salt oxybate formulations fda.govfda.govnih.gov.
Inductively Coupled Plasma (ICP) Techniques: Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly effective for the quantitative determination of elemental composition, including magnesium, calcium, potassium, and sodium thermofisher.comspectroscopyonline.comresearchgate.net. ICP-OES is a viable alternative to ICP-MS for trace analysis, offering comparable detection limits for certain elements like magnesium, and it can handle higher levels of total dissolved solids spectroscopyonline.com. These techniques are crucial for verifying the exact cation content in multi-cation oxybate products and ensuring compliance with specifications fda.govthermofisher.com.
Ion Chromatography (IC): Ion Chromatography is a powerful technique for separating and quantifying ionic species. It is particularly useful for analyzing anions and cations in pharmaceutical samples lcms.cz. For oxybate formulations, IC can be employed to determine the concentration of the oxybate anion itself, as well as other inorganic anions or cations present in the formulation lcms.czthermofisher.comresearchgate.net. The separation of various oxybate salts (sodium, potassium, calcium, magnesium) would rely on their distinct ionic properties and interactions with the stationary phase researchgate.net.
Analytical Method Validation for Research Applications
Analytical method validation is a critical process to ensure that the methods used are reliable, reproducible, and suitable for their intended purpose, especially in research and pharmaceutical development slideshare.netcubiclaboratories.comparticle.dkdemarcheiso17025.com. Validation provides documented evidence of the method's performance characteristics. Key parameters, as defined by International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines, include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components slideshare.netparticle.dkdemarcheiso17025.combookpi.org.
Accuracy: The closeness of agreement between the value accepted as a conventional true value or an accepted reference value and the value found. It is typically assessed by recovery studies using spiked samples or by comparing results with a reference method slideshare.netparticle.dkdemarcheiso17025.combookpi.org.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) slideshare.netparticle.dkdemarcheiso17025.combookpi.org.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range slideshare.netparticle.dkdemarcheiso17025.combookpi.org. This is typically assessed using regression analysis with at least five concentration levels particle.dkuspbpep.com.
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical method has a suitable level of precision, accuracy, and linearity slideshare.netparticle.dkdemarcheiso17025.comuspbpep.com. For impurity determination, the range might be from 50% to 120% of the specification limit uspbpep.com.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as to its accuracy, precision, and linearity slideshare.netparticle.dkdemarcheiso17025.combookpi.org.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy slideshare.netparticle.dkdemarcheiso17025.combookpi.org. For impurity analysis, the LOQ is often required to be below the specified impurity limit, e.g., <0.05% americanpharmaceuticalreview.com.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage slideshare.netparticle.dkdemarcheiso17025.combookpi.org.
Method validation protocols are essential, detailing the scope, purpose, and acceptance criteria for each parameter particle.dkdemarcheiso17025.com.
Stability Profiling and Storage Conditions of this compound and Formulations
Stability studies are fundamental to determining the shelf-life and appropriate storage conditions for this compound and its pharmaceutical formulations synergbiopharma.comswri.orgqbdgroup.comresearchgate.net. These studies evaluate how environmental factors, such as temperature, humidity, and light, affect the drug product over time.
Stability Testing: Stability studies involve storing the drug substance or product under controlled conditions (e.g., accelerated conditions like 40°C/75% RH, and long-term conditions like 25°C/60% RH) and testing at predetermined intervals synergbiopharma.comresearchgate.net. The objective is to identify degradation pathways and quantify degradation products synergbiopharma.compaho.org. Accelerated studies help predict long-term stability and identify potential degradation mechanisms synergbiopharma.com. Real-time studies are conducted concurrently for confirmation paho.org.
Degradation Products: Identifying and quantifying degradation products is crucial for ensuring product safety and efficacy. Analytical techniques like HPLC, LC-MS, and GC-MS are employed to monitor and characterize these degradation products americanpharmaceuticalreview.combiomedres.us.
Storage Conditions: Based on stability data, specific storage conditions are recommended to maintain the quality of this compound. While specific conditions for this compound are not detailed in the provided search results, general pharmaceutical guidelines suggest storage in tight containers, protected from moisture and light, and at controlled room temperatures (e.g., 20°C to 25°C, with excursions permitted between 15°C and 30°C) aap.org. The moderate hygroscopicity of this compound, between that of sodium and calcium oxybate, suggests a need for controlled humidity to maintain hydration stability .
Advanced Formulation Research and Development Non Clinical Perspective
Strategic Inclusion of Magnesium Oxybate in Multi-Cation Salt Mixtures
This compound is a key component in the development of these reduced-sodium, mixed-cation oxybate formulations. A notable example is the formulation designated JZP-258, marketed as Xywav®, which comprises a precise blend of calcium, magnesium, potassium, and sodium oxybates googleapis.comfda.govgoogle.com. This formulation strategy aims to deliver the same concentration of the active moiety, oxybate, as existing sodium oxybate products, but with a significantly lower sodium burden—reportedly a 92% reduction tandfonline.comtandfonline.comfda.gov.
The specific composition of such a mixed-cation formulation is critical for achieving the desired balance of reduced sodium and maintained therapeutic effect. For instance, one such formulation contains the following approximate concentrations per milliliter:
| Cation Salt | Concentration (g/mL) |
| Calcium oxybate | 0.234 |
| Potassium oxybate | 0.130 |
| This compound | 0.096 |
| Sodium oxybate | 0.040 |
| Total Oxybate | 0.413 |
| Total Salts | 0.5 |
googleapis.comfda.govgoogle.com
This compound contributes to this ionic mixture, offering moderate hygroscopicity, which is intermediate between the high moisture affinity of sodium and the lower absorption of calcium . This property can influence formulation handling and stability. The strategic inclusion of this compound, alongside other cations, is integral to the design of formulations that are both therapeutically effective and possess a more favorable sodium profile.
Physico-Chemical Compatibility and Stability of Multi-Cation Formulations
The development of stable and compatible multi-cation oxybate formulations requires careful consideration of physico-chemical properties. Aqueous solutions of GHB salts, including those containing magnesium, calcium, potassium, and sodium oxybates, are generally formulated as clear to slightly opalescent aqueous solutions fda.gov.
Key to the stability of these formulations are factors such as pH and the inherent properties of the salts themselves. Research indicates that the chemical stability of GHB in aqueous media is influenced by pH, with a preference for pH values above 6.0, ideally within the range of 6 to 9, to maintain chemical integrity google.comgoogle.com. Formulations are designed to be chemically stable and resistant to microbial growth, often possessing inherent antimicrobial properties google.com. Based on stability data, extended expiration dating periods, such as 60 months for products stored at controlled room temperature, have been granted for these formulations fda.gov.
This compound's specific properties, such as its polymorphic diversity, can also present considerations in formulation development, potentially impacting crystallization and solid-state properties, which in turn can influence dissolution and stability . Ensuring the compatibility of all cations and any excipients within the aqueous matrix is paramount to creating a robust and stable final product fda.govgoogle.com.
Emerging Research Directions and Future Investigative Perspectives on Magnesium Oxybate
Exploration of Magnesium Oxybate's Influence on Cellular Metabolism Beyond Neurotransmission
The primary active moiety of this compound is gamma-hydroxybutyrate (GHB), a compound known to be metabolized in the body and to influence cellular energy pathways. wikipedia.orgnih.gov Concurrently, magnesium is a critical cofactor in numerous metabolic processes, particularly in the production of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. oregonstate.eduwikipedia.org The combination of these two components in this compound suggests potential effects on cellular metabolism that extend beyond its established role in neurotransmission.
GHB is metabolized into succinic semialdehyde, which then enters the Krebs cycle, a central pathway in cellular respiration. wikipedia.orgnih.gov This process ultimately yields carbon dioxide and water. wikipedia.org Research on GHB has indicated that it can cause a shift in energy substrate utilization from carbohydrates to lipids. nih.govnih.gov Studies in mice have shown that GHB administration can decrease the respiratory ratio, suggesting an increased reliance on fat for energy. nih.govnih.gov
Magnesium's role in metabolism is fundamental; it is required for the proper functioning of over 300 enzymes. wikipedia.org Many of these enzymes are involved in the metabolism of carbohydrates and fats to produce energy. oregonstate.edu Specifically, the synthesis of ATP in mitochondria is dependent on magnesium. oregonstate.eduwikipedia.org ATP exists in the cell primarily as a complex with magnesium (Mg-ATP), highlighting the ion's integral role in energy-requiring cellular processes. oregonstate.eduwikipedia.org
Given the metabolic activities of both GHB and magnesium, future research is warranted to investigate the specific effects of their combination as this compound. It is plausible that this compound could influence metabolic pathways in ways that are not yet fully understood. For instance, magnesium supplementation has been shown to improve the metabolic profile in individuals with metabolic abnormalities by improving insulin (B600854) sensitivity and glucose metabolism. nih.govdoctormurray.com Therefore, investigating whether this compound has similar effects could open new avenues for its therapeutic use.
A study on mice indicated that GHB administration led to significant changes in the liver's metabolome, including alterations in bile acid metabolism. nih.govnih.gov This suggests that the metabolic effects of oxybate are not confined to the brain. Future studies could explore how this compound influences hepatic metabolism and whether the presence of magnesium modulates these effects.
Investigation of this compound in Non-CNS Biological Systems
While the therapeutic effects of oxybates have been primarily studied within the central nervous system, particularly in the context of sleep disorders, the constituent parts of this compound—GHB and magnesium—have known effects on other biological systems. nih.govmayoclinic.org This suggests that this compound may also have activities outside the CNS that warrant further investigation.
The endocrine system is another area for potential investigation. Studies in mice have shown that GHB can dramatically increase corticosterone (B1669441) levels, a glucocorticoid hormone involved in stress response and metabolism. nih.govnih.gov However, in the same studies, GHB did not affect growth hormone or prolactin levels. nih.govnih.gov The influence of the magnesium cation in this compound on these endocrine effects is currently unknown and presents a promising direction for research.
Regarding the renal system, current prescribing information for mixed-cation oxybate solutions, which include this compound, advises caution in patients with pre-existing kidney problems. mayoclinic.org However, specific studies on the effects of this compound on renal function are lacking. nih.gov Given that the kidneys are involved in the excretion of metabolites and the regulation of electrolytes like magnesium, research in this area is needed to fully characterize the compound's renal profile.
Advanced Structural-Activity Relationship Studies for Oxybate Derivatives
The therapeutic effects of oxybate are mediated through its interaction with specific receptors in the brain, primarily the GABA-B receptor and a high-affinity GHB receptor. wikipedia.org Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For oxybate derivatives, these studies aim to design new molecules with improved affinity, selectivity, and therapeutic profiles.
Early SAR studies on GHB analogues have highlighted several key structural features necessary for binding to the GHB receptor. news-medical.net These include the necessity of a non-lactonic, extended conformation of the gamma-hydroxybutyric acid chain. news-medical.net There appears to be some tolerance for bulky substituents near the hydroxyl group, while isosteric replacements of the carboxyl or hydroxyl groups are not well-tolerated. news-medical.net
More recent research has focused on developing highly potent and selective ligands for the GHB receptor. One approach has been the synthesis of biaromatic 4-substituted GHB analogues. researchgate.net These studies have led to the development of compounds with significantly higher affinity for the GHB binding sites compared to GHB itself. researchgate.net For example, a 4-[4'-(2-iodobenzyloxy)phenyl] GHB analogue was found to have a high affinity, with the activity residing predominantly in the R-enantiomer. researchgate.net
The table below summarizes the binding affinities of selected GHB analogues from a study focused on developing high-affinity ligands. The affinity is represented by the Ki value, which is the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Chemical Modification | Ki (nM) for GHB Receptor |
| GHB | Parent Compound | >10,000 |
| Analogue 1 | 4'-phenethylphenyl substitution | 89 |
| Analogue 2 | 4'-styrylphenyl substitution | 56 |
| Analogue 3 | 4'-benzyloxyphenyl substitution | 33 |
| Analogue 4 (17b) | 4-[4'-(2-iodobenzyloxy)phenyl] substitution | 22 (for the R-enantiomer) |
Data sourced from a study on biaromatic 4-substituted GHB analogues. researchgate.net
Future SAR studies will likely focus on further optimizing these lead compounds to develop agents with even greater selectivity and potentially novel therapeutic properties. The goal is to create molecules that can more precisely target the GHB receptor, potentially separating the desired therapeutic effects from unwanted side effects.
Development of Innovative Synthetic Approaches for Novel Oxybate Analogues
The synthesis of novel oxybate analogues is a critical step in the development of new therapeutics. Traditional synthetic methods often start from gamma-butyrolactone (B3396035) (GBL), a precursor that can be hydrolyzed under basic conditions to form gamma-hydroxybutyrate. wikipedia.org However, the development of more sophisticated analogues requires innovative synthetic strategies.
One area of innovation is the creation of radiolabeled analogues for use in research. For example, 125I-labeled radioligands of GHB have been synthesized to facilitate the study of GHB binding sites. nih.gov The synthesis of these complex molecules involves multiple steps, including the preparation of key intermediates and their subsequent conversion to the final radiolabeled product. nih.gov
Another innovative approach involves the direct synthesis of oxybate resinates from precursors like GBL using ion-exchange resins. ijpsonline.com This method offers the potential for high loading efficiency and a one-step process, which could be advantageous for certain applications. ijpsonline.com
The synthesis of photoaffinity-labeled GHB analogues represents another frontier in this field. nih.gov These molecules can bind irreversibly to their target receptors upon exposure to light, making them valuable tools for identifying and characterizing these receptors. nih.gov The synthetic pathway for these compounds is complex, involving the creation of aryl azide (B81097) functionalities that can be photochemically activated. nih.gov
The table below outlines a generalized synthetic scheme for a photoaffinity-labeled GHB analogue, illustrating the key transformations involved.
| Step | Reactants | Key Transformation | Product |
| 1 | Substituted alcohol | Conversion to aryl azide | Aryl azide intermediate |
| 2 | Aryl azide intermediate | Conversion of alcohol to mesyl group | Mesyl derivative |
| 3 | Mesyl derivative and tetrahydrofuran-2-one | Nucleophilic reaction | Key lactone intermediate |
| 4 | Key lactone intermediate | Hydrolysis of the lactone | Photoaffinity-labeled GHB analogue |
This is a generalized representation of a multi-step synthesis. nih.gov
Future research in this area will likely focus on developing more efficient and versatile synthetic routes to a wider range of oxybate analogues. This will be essential for supplying the novel compounds needed for advanced SAR studies and for the eventual development of new therapeutic agents.
Q & A
Q. What is the pharmacological rationale for including magnesium oxybate in low-sodium oxybate (LXB) formulations, and how does it interact with GABAB receptor dynamics?
this compound, as part of multi-cation oxybate formulations (e.g., Xywav®), contributes to reduced sodium content (92% less sodium than sodium oxybate) while retaining efficacy via GABAB receptor agonism. The active oxybate moiety binds to presynaptic GABAB receptors, modulating noradrenergic, dopaminergic, and thalamocortical pathways to stabilize sleep-wake cycles and reduce cataplexy . Methodologically, in vitro receptor-binding assays and comparative pharmacokinetic studies are used to validate cation-specific effects on bioavailability and receptor affinity .
Q. What methodological frameworks are recommended for designing randomized controlled trials (RCTs) evaluating this compound's efficacy in narcolepsy-related cataplexy?
Key elements include:
- Dose stratification : Testing multiple doses (e.g., 3–9 g/night) in split regimens to establish dose-response relationships .
- Outcome measures : Primary endpoints like weekly cataplexy attacks and secondary endpoints such as Epworth Sleepiness Scale (ESS) scores or polysomnography (PSG)-measured slow-wave sleep .
- Blinding : Double-blind, placebo-controlled designs with crossover arms to minimize bias .
- Inclusion criteria : Patients with ≥3 cataplexy attacks/week and stable stimulant use to control confounding variables .
Q. What safety monitoring protocols are mandated in Phase III trials for this compound, given its CNS depressant effects?
Protocols include:
- Respiratory monitoring : Overnight pulse oximetry to detect apnea or hypopnea events .
- Adverse event (AE) tracking : Systematic reporting of nausea, dizziness, and enuresis using CTCAE criteria .
- Risk Evaluation and Mitigation Strategy (REMS) : Restricted distribution to prevent misuse and ensure adherence to dosing guidelines .
Advanced Research Questions
Q. How do researchers address pharmacokinetic variability when transitioning patients from high-sodium oxybate (SXB) to magnesium-containing LXB in crossover trials?
- Bioequivalence testing : Although LXB and SXB share the oxybate moiety, their cation profiles alter absorption kinetics. Trials use pharmacokinetic bridging studies with AUC and Cmax comparisons to establish non-inferiority .
- Titration protocols : Gradual dose escalation (e.g., 6–9 g/night) with split dosing (bedtime and 2.5–4 hours later) to mitigate variability .
- Real-world adjustments : Asymmetric dosing regimens are permitted in some studies to reflect clinical practice deviations .
Q. What statistical approaches resolve contradictions in efficacy outcomes between early-phase studies and real-world evidence for this compound?
- Meta-regression : Adjusts for confounders like baseline BMI, concomitant stimulants, and psychiatric comorbidities .
- Sensitivity analyses : Isolates treatment effects by excluding non-adherent patients or those with protocol deviations .
- Mixed-effects modeling : Accounts for longitudinal data variability in open-label extension studies .
Q. What biomarkers or polysomnographic parameters are prioritized in longitudinal studies assessing this compound's impact on nocturnal sleep architecture?
- PSG metrics : Increased slow-wave sleep duration (e.g., from 41.3 to 78.0 minutes in Parkinson’s disease trials) and reduced nighttime awakenings .
- Neuroendocrine markers : Cortisol and growth hormone levels to assess circadian rhythm stabilization .
- Actigraphy : Validates subjective sleep diaries in outpatient settings .
Q. How do researchers control for confounding variables like concomitant stimulant use in studies examining this compound's effects on body mass index (BMI)?
- Stratified randomization : Balances stimulant users across treatment arms .
- Covariate adjustment : Multivariate regression models control for baseline BMI, stimulant dosage, and dietary intake .
- Mechanistic sub-studies : Measures ghrelin/leptin levels to disentangle direct metabolic effects from improved sleep efficiency .
Data Contradiction Analysis
Q. How are discrepancies reconciled between studies reporting moderate alertness improvement versus "full restoration" claims in narcolepsy trials?
- Outcome standardization : Use of validated tools (ESS, Functional Outcomes of Sleep Questionnaire) ensures comparability .
- Subgroup analyses : Identifies responders (e.g., patients with higher baseline ESS scores) who achieve clinically meaningful improvements .
- Limitations acknowledgment : Open-label bias and placebo effects in non-blinded studies are explicitly discussed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
